γ-查科宁

描述

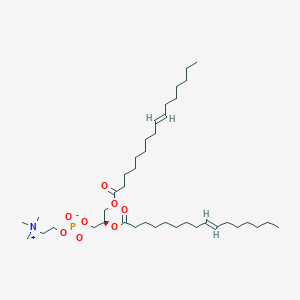

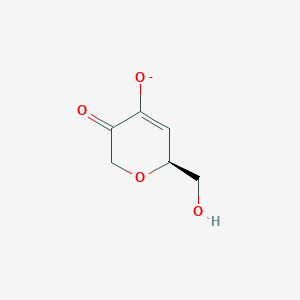

Gamma-Chaconine is a steroid saponin . It is a natural product found in Solanum tuberosum . The molecular formula of gamma-Chaconine is C33H53NO6 .

Synthesis Analysis

The synthesis of gamma-Chaconine and gamma-Solanine are catalyzed in potato by two separate glycosyltransferases: UDP-glucose:solanidine glucosyltransferase and UDP-galactose:solanidine galactosyltransferase .

Molecular Structure Analysis

The gamma-Chaconine molecule contains a total of 99 bonds . The molecular weight of gamma-Chaconine is 559.8 g/mol . The IUPAC name of gamma-Chaconine is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[ (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo [12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving gamma-Chaconine .

Physical and Chemical Properties Analysis

The physical and chemical properties of gamma-Chaconine are not fully detailed in the search results .

科学研究应用

害虫防治

γ-查科宁是茄科植物中常见的次生代谢产物,包括马铃薯 . 它对害虫和人类都有毒 . 马铃薯块茎蛾(Phthorimaea operculella)的肠道细菌Glutamicibacter halophytocola S2 可以降解γ-查科宁,这可以提高P. operculella 对含有高浓度有毒茄碱的马铃薯的适应性 .

酶研究

γ-查科宁的降解是由G. halophytocola S2 中含有三个脱糖基化酶基因的基因簇促成的。 这些酶具有多功能活性,RhaA 和 GluA 可以水解 α-鼠李糖、β-葡萄糖和β-半乳糖,而 GalA 可以水解β-葡萄糖和β-半乳糖 . 这项研究有助于促进对昆虫肠道微生物解毒机制的理解 .

食品安全

γ-查科宁在食品中,特别是马铃薯中的存在,由于其毒性而令人担忧 . 收获后的条件,如光照、温度、湿度和加工条件,可能会影响食用植物中γ-查科宁的含量 . 因此,了解其特性以及如何降低其含量对于食品安全至关重要 .

癌症研究

γ-查科宁在癌症研究中显示出潜力。 γ-查科宁的水解产物对结肠细胞的活性较低,但对肝细胞的活性较高 . 这表明它可能在治疗某些类型的癌症中具有潜在的应用 .

药物再利用

正在进行关于将马铃薯糖苷生物碱(包括γ-查科宁)重新利用为救命的抗癌药物的研究 . 这涉及将网络药理学与多组学相结合,以测试γ-查科宁的药代动力学 .

提取技术

由于γ-查科宁具有抗炎、抗菌和抗癌活性等生物学特性,因此使用新型提取技术在提取后保持生物活性并同时降低源植物中的毒性可能是有益的 .

作用机制

Target of Action

Gamma-Chaconine, a type of polyphenolic compound, has been found to target cytotoxic human amylin (hA) aggregates, which play a significant role in the pathogenesis of type 2 diabetes mellitus (T2DM) . It also targets the glucose-phosphorylating enzyme glucokinase (GK), which has a high impact on glucose homeostasis .

Mode of Action

Gamma-Chaconine interacts with its targets by suppressing or modifying the formation of hA aggregates . This interaction helps ameliorate the cytotoxicity elicited by small, soluble amylin oligomers in pancreatic islet β-cells, which may cause β-cell disruption in T2DM . Gamma-Chaconine also inhibits hA aggregation and modulates oxidative stress, inflammation, and other pathways that are β-cell-protective or insulin-sensitizing .

Biochemical Pathways

The biochemical pathways affected by gamma-Chaconine involve the inhibition and destabilization of self-assembly by hA . This requires aromatic molecular structures that bind to misfolding monomers or oligomers, coupled with adjacent hydroxyl groups present on single phenyl rings .

Pharmacokinetics

It is known that gamma-chaconine is a very strong basic compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of gamma-Chaconine’s action include the inhibition of hA aggregation, modulation of oxidative stress, and inflammation . These actions contribute to β-cell protection and insulin sensitization, which can potentially be effective against the pleiotropic mechanisms of T2DM .

Action Environment

Gamma-Chaconine is commonly found in Solanaceae family plants, such as potatoes and eggplants . It is a colorless to pale yellow crystalline solid with a bitter taste . The action, efficacy, and stability of gamma-Chaconine can be influenced by environmental factors, including the presence of other compounds and the specific conditions of the plant source .

安全和危害

生化分析

Biochemical Properties

Gamma-Chaconine is involved in various biochemical reactions. It interacts with enzymes such as UDP-galactose:solanidine galactosyltransferase, which catalyzes the biosynthesis of gamma-Chaconine from solanidine and galactose . This compound also interacts with proteins and other biomolecules, forming complexes that can disrupt cellular functions.

Cellular Effects

Gamma-Chaconine affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to increased permeability and cell lysis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, causing alterations in normal cellular activities .

Molecular Mechanism

The mechanism of action of gamma-Chaconine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Gamma-Chaconine binds to cell membranes, causing structural changes that lead to increased permeability and cell death. It also inhibits enzymes involved in cellular metabolism, further disrupting normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-Chaconine change over time. This compound is relatively stable but can degrade under certain conditions, leading to a decrease in its toxic effects. Long-term exposure to gamma-Chaconine can result in persistent alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of gamma-Chaconine vary with different dosages in animal models. At low doses, gamma-Chaconine may cause mild toxic effects, while at high doses, it can lead to severe toxicity and adverse effects such as gastrointestinal distress, neurological symptoms, and even death. Threshold effects have been observed, indicating a dose-dependent response to gamma-Chaconine .

Metabolic Pathways

Gamma-Chaconine is involved in metabolic pathways related to steroidal glycoalkaloid biosynthesis. It interacts with enzymes such as UDP-galactose:solanidine galactosyltransferase, which plays a key role in its biosynthesis. This compound can also affect metabolic flux and metabolite levels, leading to alterations in normal metabolic processes .

Transport and Distribution

Gamma-Chaconine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function within the organism .

Subcellular Localization

The subcellular localization of gamma-Chaconine is influenced by targeting signals and post-translational modifications. These factors direct gamma-Chaconine to specific compartments or organelles within the cell, where it exerts its effects on cellular function and activity .

属性

IUPAC Name |

2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKMGZVTKHZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Chaconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-36-4 | |

| Record name | gamma-Chaconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | gamma-Chaconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of glycosyltransferases in the biosynthesis of gamma-chaconine?

A1: Research suggests that gamma-chaconine, unlike its closely related compound alpha-chaconine, is not directly synthesized via a glycosyltransferase. Alpha-chaconine is biosynthesized in potatoes through a two-step process involving distinct glycosyltransferases. First, UDP-glucose:solanidine glucosyltransferase catalyzes the addition of glucose to solanidine, forming gamma-chaconine. [] Subsequently, UDP-galactose:solanidine galactosyltransferase adds a galactose moiety to gamma-chaconine, yielding alpha-chaconine. [] This highlights the specificity of these enzymes in the glycoalkaloid biosynthesis pathway.

Q2: Does gamma-chaconine exhibit antiproliferative activity against cancer cells?

A2: Yes, research indicates that gamma-chaconine demonstrates antiproliferative effects against both human colon (HT29) and liver (HepG2) cancer cell lines. [] This activity appears to be a shared characteristic among various Solanum glycoalkaloids and their aglycones, albeit with varying potency. Notably, the study found that alpha-chaconine, the glycoside form of gamma-chaconine, exhibited even stronger antiproliferative activity than gamma-chaconine against both cancer cell lines. [] This suggests that the presence of additional sugar moieties in the molecule may enhance its anticancer properties.

Q3: Can fungi metabolize gamma-chaconine?

A3: While research hasn't directly addressed gamma-chaconine metabolism by fungi, studies show that the filamentous fungus Plectosphaerella cucumerina can hydrolyze alpha-chaconine into beta1-chaconine via a specific rhamnosidase enzyme. [] This enzymatic activity is the first step in the detoxification process, allowing the fungus to grow on potato sprouts containing the antifungal alpha-chaconine. Further research is needed to determine if similar enzymatic mechanisms exist for gamma-chaconine metabolism in fungi.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)